molecular formula C12H13NO2 B108387 Ethyl 5-methylindole-2-carboxylate CAS No. 16382-15-3

Ethyl 5-methylindole-2-carboxylate

Cat. No.: B108387
CAS No.: 16382-15-3
M. Wt: 203.24 g/mol
InChI Key: KMVFKXFOPNKHEM-UHFFFAOYSA-N
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Description

Ethyl 5-methylindole-2-carboxylate (5-Methylindole-2-carboxylic acid ethyl ester) is an indole derivative. Indole ring system is an important building block or intermediate in the synthesis of many pharmaceutical agents. It is formed during the Fischer indolization of ethyl pyruvate 2-[2-(methanesulfonyloxy)-4-methyl]phenylhydrazine.

Scientific Research Applications

Chemical Synthesis and Rearrangements

Ethyl 5-methylindole-2-carboxylate, a derivative of the indole group, has been a subject of study in the field of organic chemistry, specifically in chemical synthesis and molecular rearrangements. For instance, a study by Gassman and Bergen (2003) discussed the synthesis of ethyl 2-methylindole-5-carboxylate, highlighting its role as an intermediate in various chemical reactions (Gassman & Bergen, 2003). Additionally, Acheson, Prince, and Procter (1979) demonstrated the rearrangement of ethyl 3-methylindole-2-carboxylate to ethyl 3-methyl-2-oxoindoline-3-carboxylate using sulphuryl chloride, indicating the compound's potential in organic synthesis and structural transformations (Acheson, Prince, & Procter, 1979).

Antimicrobial Studies

This compound derivatives have been evaluated for their antimicrobial activities. Desai, Bhatt, and Joshi (2019) explored the antimicrobial potential of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives against various bacterial and fungal strains, suggesting the compound's relevance in the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been studied for their potential medical applications. For example, Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates to evaluate their anti-hepatitis B virus (HBV) activities, demonstrating the compound's potential in antiviral therapy (Zhao, Zhao, Chai, & Gong, 2006). Furthermore, Fürstner, Hupperts, and Seidel (2003) investigated ethyl 5-chloro-3-phenylindole-2-carboxylate, highlighting its application in the synthesis of pharmaceutical compounds (Fürstner, Hupperts, & Seidel, 2003).

Safety and Hazards

Ethyl 5-methylindole-2-carboxylate should be stored away from strong oxidizing agents . The container should be kept tightly closed and stored in cool, dry conditions in well-sealed containers . Personal protective equipment/face protection should be worn, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .

Future Directions

Ethyl 5-methylindole-2-carboxylate can be used as a reactant for synthesis of oxazino [4,3-a]indoles via cascade addition-cyclization reactions . It can also be used for preparation of indolecarboxamides as cannabinoid CB1 receptor antagonists , and for preparation of indole-3-propionic acids as anti-inflammatory and analgesic agents . These potential applications suggest that this compound could be further explored in the development of new pharmaceutical agents.

Properties

IUPAC Name

ethyl 5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-6-8(2)4-5-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVFKXFOPNKHEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283326
Record name Ethyl 5-methylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16382-15-3
Record name 16382-15-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-methylindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

15.4 g of NaNO2 in 4 ml of water are added, at 0° C., to 23.57 g of p-toluidine in 50 ml of HCl and 100 ml of water; after stiring for 20 minutes, 18.2 g of sodium acetate ate added. Separately, a mixture of 28.8 g of ethyl 2-methyl-3-oxobutyrate in 100 ml of ethanol is prepared, at 0° C, and is treated with 11.22 g of potassium hydroxide in20 ml of water and 200 g of crushed ice. The diazonium salt solution prepared above is added and the mixture is left stirring for 3 hours at 0° C. After leaving overnight in a refrigerator, it is poured onto saturated NaCl solution and is then extracted with EtOAc, dried over MgSO4 and concentrated. The residue is taken up in toluene, 16 g of para-toluenesulphonic acid are added and the mixture is refluxed overnight, eliminating the water using Dean-Stark apparatus. The reaction medium is chromatographed on silica, eluting with toluene, to give 12 g of the expected product: m.p.=133° C.
Name
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
23.57 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.22 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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